4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine
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Overview
Description
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine is an organic compound with the molecular formula C16H17NO. It is characterized by the presence of a methoxy group attached to an indene ring, which is further connected to a pyridine ring through a methylene bridge
Preparation Methods
The synthesis of 4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindene and pyridine derivatives.
Reaction Conditions: The key step involves the formation of a methylene bridge between the indene and pyridine rings. This is achieved through a series of reactions including alkylation and condensation reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine can be compared with other similar compounds such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Pyridine Derivatives: Compounds with a pyridine ring, known for their wide range of chemical reactivity and applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
154932-73-7 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[(5-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyridine |
InChI |
InChI=1S/C16H17NO/c1-18-16-3-2-14-9-13(10-15(14)11-16)8-12-4-6-17-7-5-12/h2-7,11,13H,8-10H2,1H3 |
InChI Key |
OTULJXWJFSDNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2)CC3=CC=NC=C3)C=C1 |
Origin of Product |
United States |
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